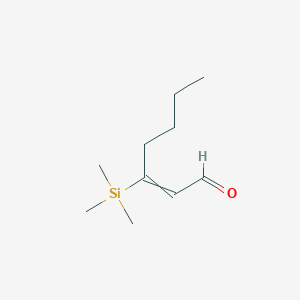
3-(Trimethylsilyl)hept-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)hept-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-enal backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an aldehyde functional group. The trimethylsilyl group imparts distinct chemical properties, making this compound valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-enal typically involves the introduction of a trimethylsilyl group to a hept-2-enal precursor. One common method is the reaction of hept-2-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-2-enal+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like halides (e.g., NaCl) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Trimethylsilyl)heptanoic acid.
Reduction: 3-(Trimethylsilyl)hept-2-enol.
Substitution: Various substituted hept-2-enal derivatives depending on the nucleophile used.
科学的研究の応用
3-(Trimethylsilyl)hept-2-enal finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its trimethylsilyl group serves as a protecting group for sensitive functional groups during multi-step syntheses.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and silyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Trimethylsilyl)hept-2-enal involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Hept-2-enal: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylacetaldehyde: Contains a trimethylsilyl group but has a shorter carbon chain.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a different carbon chain length.
Uniqueness
3-(Trimethylsilyl)hept-2-enal is unique due to the combination of the trimethylsilyl group and the hept-2-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where both the aldehyde functionality and the trimethylsilyl group are required.
特性
CAS番号 |
144404-00-2 |
|---|---|
分子式 |
C10H20OSi |
分子量 |
184.35 g/mol |
IUPAC名 |
3-trimethylsilylhept-2-enal |
InChI |
InChI=1S/C10H20OSi/c1-5-6-7-10(8-9-11)12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChIキー |
VYJQSRKJVAWNNN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


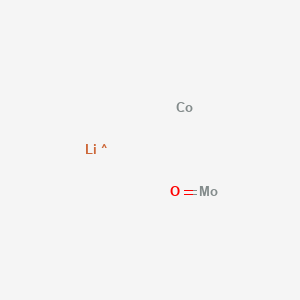
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
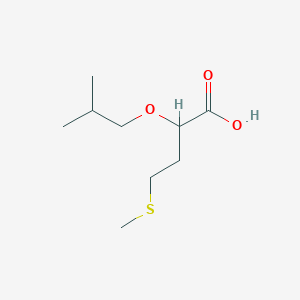
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
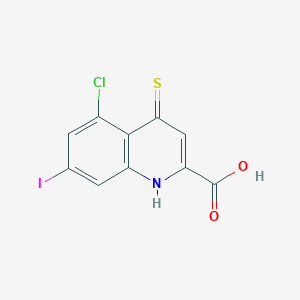
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
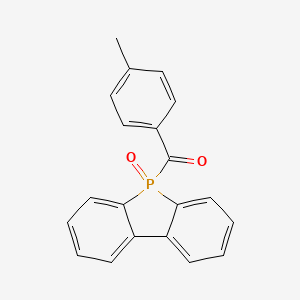
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
